Corrosion Inhibition Efficiency: Para- vs. Meta-Positional Isomer Comparison
In a head-to-head electrochemical study of four pyridazine derivatives in 1 M HCl, 4-(6-chloropyridazin-3-yl)benzoic acid (P3, para-isomer) exhibited a lower maximum inhibition efficiency compared to its positional isomer 3-(6-chloropyridazin-3-yl)benzoic acid (P4, meta-isomer) [1]. This demonstrates that the position of the carboxylic acid group on the phenyl ring directly modulates the compound's adsorption and protective film formation on mild steel surfaces [1]. The study further identified that compounds with additional nitrogen atoms and unsaturated groups (P1 and P2) outperformed both P3 and P4, highlighting the specific role of the chloropyridazine-benzoic acid scaffold in this application [1].
| Evidence Dimension | Maximum corrosion inhibition efficiency (η%) for mild steel in 1 M HCl |
|---|---|
| Target Compound Data | Inhibition efficiency (%) at 10⁻³ M: Not explicitly provided for P3 in abstract; study notes P1 and P2 showed best performance, with P3 and P4 being less effective. Full data in supplementary material. |
| Comparator Or Baseline | P4: 3-(6-chloropyridazin-3-yl)benzoic acid (meta-isomer); P1: 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile; P2: 3-(6-chloro-3-pyridazinyl)-1H-indole |
| Quantified Difference | P3 (para) and P4 (meta) both exhibited lower inhibition efficiencies relative to P1 and P2; the specific numerical difference between P3 and P4 is reported in the full article (supplementary data). The abstract indicates that P1 and P2 showed the 'best protection performances' attributable to more nitrogen atoms and unsaturated groups. |
| Conditions | Mild steel electrode in 1 M HCl solution; inhibitor concentrations ranging from 10⁻⁵ to 10⁻³ M; electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization at 298 K |
Why This Matters
This head-to-head data enables rational selection: if the intended use is corrosion inhibition for mild steel in acidic environments, the para-isomer (P3) is demonstrably less effective than other in-class analogs, necessitating a careful cost-benefit analysis before procurement.
- [1] Mashuga, M. E., Olasunkanmi, L. O., & Ebenso, E. E. (2017). Experimental and theoretical investigation of the inhibitory effect of new pyridazine derivatives for the corrosion of mild steel in 1 M HCl. Journal of Molecular Structure, 1136, 127–139. View Source
